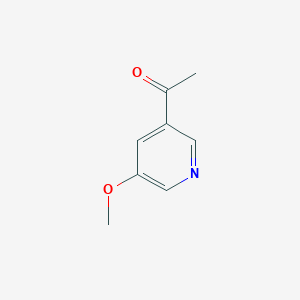
2-Iod-1,3,4-Thiadiazol
Übersicht
Beschreibung
2-Iodo-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C2HIN2S and its molecular weight is 212.01 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Iodo-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Iodo-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
„2-Iod-1,3,4-Thiadiazol“-Derivate wurden synthetisiert und auf ihre potenten antimikrobiellen Eigenschaften hin untersucht. Diese Verbindungen zeigten eine signifikante Aktivität gegen eine Vielzahl von mikrobiellen Stämmen, darunter E. coli, B. mycoides und C. albicans . Das Vorhandensein des Thiadiazol-Moleküls trägt zur Wirksamkeit der Verbindungen bei und macht sie zu vielversprechenden Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.
Antibakterielle Aktivität
Forschungen haben gezeigt, dass 1,3,4-Thiadiazol-Derivate eine bemerkenswerte antibakterielle Aktivität aufweisen. Sie wurden gegen verschiedene Bakterienstämme wie Enterobacter aerogenes, Escherichia coli und Staphylococcus aureus getestet und zeigten inhibitorische Wirkungen auf Stämme wie Klebsiella pneumoniae und Staphylococcus hominis . Diese Ergebnisse unterstützen die potenzielle Verwendung von Thiadiazol-Derivaten zur Bekämpfung von bakteriellen Infektionen.
Antikrebsmittel
Die Struktur von „this compound“ hat sich als vielversprechende Grundlage für die Entwicklung von Antikrebsmitteln erwiesen. Diese Verbindungen zielen auf eine Vielzahl von molekularen Signalwegen ab und haben in verschiedenen In-vitro- und In-vivo-Modellen Antitumor-Eigenschaften gezeigt . Ihre Fähigkeit, die Proliferation von Krebszellen zu stören, macht sie in der Krebsforschung wertvoll.
Pharmakologisches Gerüst
Das 1,3,4-Thiadiazol-Gerüst ist für seine vielfältigen biologischen Aktivitäten bekannt, darunter Antikrebs-, Antidiabetika-, Antihypertensiva-, Antiinflammatorika-, Antivirale und antimikrobielle Wirkungen . Medikamente wie Sulfamethoxazol, Acetazolamid und Butazolamid, die dieses Gerüst enthalten, zeigen eine breite Palette von biologischen Wirkungen, was die Vielseitigkeit von Thiadiazol-Derivaten in der Medikamentenentwicklung unterstreicht.
Medikamentenentwicklung
Die chemischen Eigenschaften von 1,3,4-Thiadiazol machen es zu einem wichtigen Gerüst für die Entwicklung neuer therapeutischer Substanzen. Seine bemerkenswerten pharmakologischen Auswirkungen sind auf die starke Aromatizität des Rings zurückzuführen, die in vivo Stabilität und geringe Toxizität für höhere Wirbeltiere, einschließlich des Menschen, bietet . Dies macht es zu einem attraktiven Ziel für die Synthese neuer Medikamente.
DNA-Interaktionsstudien
1,3,4-Thiadiazol-Derivate wurden auf ihre Interaktion mit Kalbsthymus-DNA (CT-DNA) untersucht. Der Mechanismus dieser Interaktion wurde mit UV-Vis-spektroskopischen Methoden untersucht, was für das Verständnis der Bindungsaffinität und des Wirkungsmechanismus potenzieller Medikamentenkandidaten entscheidend ist .
Wirkmechanismus
Target of Action
2-Iodo-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole class of compounds . These compounds have been found to exhibit diverse pharmacological activities, including anticancer properties . The primary targets of 1,3,4-thiadiazole derivatives are often associated with cancer cell growth and survival . For instance, they have been found to inhibit topoisomerase II , glutaminase , histone deacetylase , Abl kinase , and the human epidermal growth factor receptor .
Mode of Action
The mode of action of 2-Iodo-1,3,4-thiadiazole involves its interaction with these targets, leading to changes in cellular processes. The compound’s interaction with its targets often results in the inhibition of these enzymes or receptors, which can disrupt the normal functioning of cancer cells . This disruption can lead to the induction of apoptosis in tumor cells and hinder their cell cycle progression to impede further proliferation .
Biochemical Pathways
The biochemical pathways affected by 2-Iodo-1,3,4-thiadiazole are primarily those involved in cell growth and survival. By inhibiting key enzymes and receptors, the compound can disrupt these pathways, leading to the death of cancer cells . The exact pathways affected can vary depending on the specific targets of the compound.
Result of Action
The result of the action of 2-Iodo-1,3,4-thiadiazole is the inhibition of cancer cell growth and survival. This is achieved through the induction of apoptosis and the disruption of the cell cycle . The compound’s effects on cancer cells have been confirmed through in vitro cell-based assays using various cancer cell lines .
Action Environment
The action of 2-Iodo-1,3,4-thiadiazole can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, and the temperature These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy
Biochemische Analyse
Biochemical Properties
2-Iodo-1,3,4-thiadiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Iodo-1,3,4-thiadiazole has been shown to interact with key amino acid residues in proteins, forming stable complexes through hydrophobic interactions and hydrogen bonding . These interactions can modulate the activity of enzymes and proteins, making 2-Iodo-1,3,4-thiadiazole a potential candidate for drug development.
Cellular Effects
The effects of 2-Iodo-1,3,4-thiadiazole on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, 2-Iodo-1,3,4-thiadiazole exhibits cytotoxic effects by disrupting DNA replication and inducing apoptosis . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, 2-Iodo-1,3,4-thiadiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit or activate enzymes, leading to changes in metabolic pathways and gene expression. For example, 2-Iodo-1,3,4-thiadiazole has been shown to inhibit the activity of certain kinases, which are critical for cell signaling and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-1,3,4-thiadiazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Iodo-1,3,4-thiadiazole remains stable under various conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-Iodo-1,3,4-thiadiazole can lead to sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of 2-Iodo-1,3,4-thiadiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, 2-Iodo-1,3,4-thiadiazole can cause toxic or adverse effects, including liver and kidney damage . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Iodo-1,3,4-thiadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, 2-Iodo-1,3,4-thiadiazole has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Iodo-1,3,4-thiadiazole within cells and tissues are critical for its biological activity. The compound can cross cellular membranes due to its lipophilic nature, allowing it to interact with intracellular targets . Additionally, 2-Iodo-1,3,4-thiadiazole may be transported by specific binding proteins or transporters, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 2-Iodo-1,3,4-thiadiazole can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-Iodo-1,3,4-thiadiazole has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes .
Eigenschaften
IUPAC Name |
2-iodo-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HIN2S/c3-2-5-4-1-6-2/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSGDHZFVJANQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HIN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592626 | |
| Record name | 2-Iodo-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332133-91-2 | |
| Record name | 2-Iodo-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodo-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















